Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

概要

説明

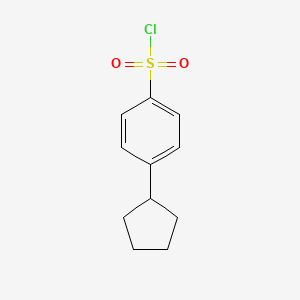

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester (TSFTE) is an ester of toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. TSFTE is widely used in the synthesis of organic compounds, as well as in the production of pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers and in the manufacture of other chemicals.

科学的研究の応用

Fluorescent Labeling of Fatty Acids

This compound has been utilized as a novel fluorescent labeling reagent, particularly for the sensitive determination of free fatty acids in biological samples. It has shown efficacy in labeling fatty acids ranging from C5 to C30. The labeled fatty acids can be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .

Analytical Chemistry

In the field of analytical chemistry, the compound serves as a derivatizing agent that enhances the detection and quantification of analytes with low natural fluorescence. This application is crucial for trace analysis where high sensitivity is required .

Biological Studies

The compound’s role in labeling fatty acids is significant for biological studies, as fatty acids are essential structural elements of biological membranes and play important roles in various physiological functions .

Food and Nutritional Science

Given its ability to label fatty acids, this compound can be used in food science to analyze the fatty acid content in food products, which is important for nutritional analysis and food quality control .

Pharmaceutical Research

In pharmaceutical research, the compound can be used to study the metabolism of fatty acids and their derivatives, which is relevant for developing drugs that target fatty acid-related metabolic pathways .

Environmental Testing

The compound’s application extends to environmental testing, where it can be used to detect and measure fatty acids in environmental samples, providing insights into the biodegradation processes and pollution levels .

特性

IUPAC Name |

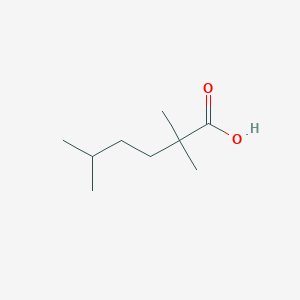

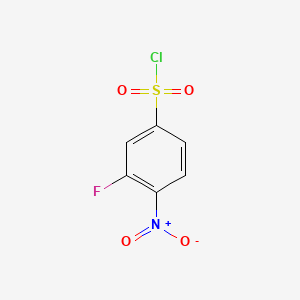

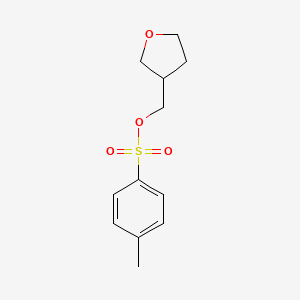

oxolan-3-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-9-11-6-7-15-8-11/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBVZUYOFJWGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester | |

CAS RN |

15833-63-3 | |

| Record name | 3-Furanmethanol, tetrahydro-, 3-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What is the significance of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester in pharmaceutical chemistry?

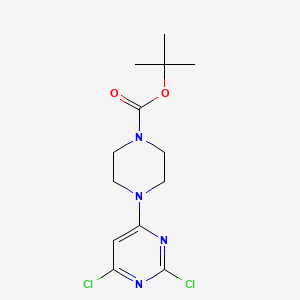

A1: Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, also known as {(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate, is a crucial intermediate in the synthesis of Posaconazole [, ]. Posaconazole is a triazole antifungal medication used to treat serious fungal infections, particularly in individuals with weakened immune systems []. This highlights the compound's importance in medicinal chemistry and drug development.

Q2: Are there any known genotoxic concerns associated with Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester?

A2: Research indicates that Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is classified as a genotoxic impurity in Posaconazole []. Genotoxic impurities are substances that can potentially damage DNA, leading to mutations and potentially increasing the risk of cancer. This classification underscores the need for rigorous quality control during Posaconazole manufacturing to ensure these impurities are kept below acceptable limits.

Q3: How is the presence of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester controlled during Posaconazole production?

A3: A highly sensitive and specific method employing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has been developed and validated to detect Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester in Posaconazole []. This method allows for the accurate quantification of this genotoxic impurity, ensuring its levels remain within the stringent limits set by regulatory agencies like the FDA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)